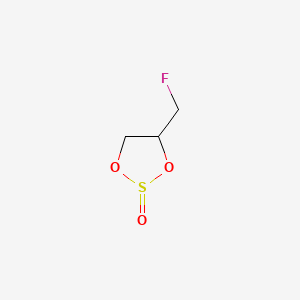
4-(Fluoromethyl)-1,3,2lambda~4~-dioxathiolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide is a chemical compound with the molecular formula C3H5FO3S and a molecular weight of 140.13 g/mol . This compound is known for its unique structure, which includes a dioxathiolane ring with a fluoromethyl group and an oxide functionality. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluoromethyl precursor with a dioxathiolane derivative in the presence of an oxidizing agent . The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreaction technology, which offers advantages such as efficient dispersion and mixing of fluids at the micrometer scale . This method allows for better control over reaction conditions, leading to higher yields and improved safety.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxide functionality to other groups.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dioxathiolane ring and fluoromethyl group can participate in various chemical reactions, leading to the formation of new compounds and intermediates . These interactions can affect molecular pathways and processes, making the compound useful in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dioxathiolane, 2-oxide: This compound has a similar dioxathiolane ring structure but lacks the fluoromethyl group.
1,3,2-Dioxathiolane, 2,2-dioxide: This compound has an additional oxide functionality, making it more oxidized compared to 1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide.
Uniqueness
1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide is unique due to the presence of the fluoromethyl group, which imparts distinct reactivity and properties. This makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
922499-18-1 |
|---|---|
Molecular Formula |
C3H5FO3S |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-(fluoromethyl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C3H5FO3S/c4-1-3-2-6-8(5)7-3/h3H,1-2H2 |
InChI Key |
SJIDOEUWSBWFOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OS(=O)O1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















